molecular formula C10H20O3 B020831 3-Hydroxydecanoic acid CAS No. 5561-87-5

3-Hydroxydecanoic acid

Cat. No. B020831
CAS RN: 5561-87-5
M. Wt: 188.26 g/mol
InChI Key: FYSSBMZUBSBFJL-UHFFFAOYSA-N
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Description

3-Hydroxydecanoic acid is a medium-chain fatty acid that is decanoic acid substituted at position 3 by a hydroxy group. It has a role as an antimitotic and an Escherichia coli metabolite . It is a 3-hydroxy fatty acid and a medium-chain fatty acid .


Synthesis Analysis

A dual cellular–heterogeneous catalyst strategy has been used to produce olefins from glucose using a selective hydrolase to generate an activated intermediate that is readily deoxygenated . Using a new family of iterative thiolase enzymes, a microbial strain was genetically engineered that produces 4.3 ± 0.4 g l−1 of fatty acid from glucose with 86% captured as 3-hydroxyoctanoic and 3-hydroxydecanoic acids .


Molecular Structure Analysis

The molecular formula of 3-Hydroxydecanoic acid is C10H20O3 . The exact mass is 188.14 and the molecular weight is 188.270 .


Chemical Reactions Analysis

In a dual cellular–heterogeneous catalytic strategy, 3-hydroxydecanoic acid was produced from glucose using a selective hydrolase to generate an activated intermediate that is readily deoxygenated . This 3-hydroxy substituent serves as a leaving group that enables heterogeneous tandem decarboxylation–dehydration routes to olefinic products on Lewis acidic catalysts without the additional redox input required for enzymatic or chemical deoxygenation of simple fatty acids .


Physical And Chemical Properties Analysis

The elemental analysis of 3-Hydroxydecanoic acid is: C, 63.80; H, 10.71; O, 25.49 .

Scientific Research Applications

Catalytic Deoxygenation

The compound can be used in the catalytic deoxygenation process to produce secondary alcohols and alkanes . This process involves the selective deoxygenation of bio-derivable 3-hydroxydecanoic acid to either linear alkanes or secondary alcohols in an aqueous phase and H2-atmosphere over supported metal catalysts .

Production of Flavoring Agents and Fragrances

In the absence of a Brønsted acidic additive, 2-nonanol and 3-decanol can be produced from 3-hydroxydecanoic acid with a yield of 79% and 6% respectively . Both of these compounds can be used in food and perfume industries as flavoring agents and fragrances .

Production of Diesel and Jet Fuels

3-Hydroxydecanoic acid can be fully deoxygenated to nonane and decane, which are both well-established as diesel and jet fuels . This is achieved with the help of a bifunctional Ru/HZSM-5 catalyst .

Triggering Immunity in Plants

Medium-chain 3-hydroxy fatty acid (mc-3-OH-FA) metabolites, including 3-hydroxydecanoic acid, can trigger LORE-dependent immunity in plants . The mc-3-OH-FAs are sensed in a chain length and hydroxylation-specific manner, with free ®-3-hydroxydecanoic acid representing the strongest immune elicitor .

Stimulation of Plant Defense Mechanisms

3-Hydroxydecanoic acid has been identified as responsible for the strong stimulation of plant defense mechanisms . This is particularly relevant in the context of amphiphilic compounds composed of 1 or 2 units of L-rhamnose, acting as a hydrophilic head, linked to a 3-(hydroxyalkanoyloxy)alkanoic acid (HAA) fatty tail .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

3-hydroxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSSBMZUBSBFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-40-7
Record name Decanoic acid, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40864486
Record name (±)-3-Hydroxydecanoic acid
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Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxydecanoic acid

CAS RN

14292-26-3, 5561-87-5, 33044-91-6
Record name (±)-3-Hydroxydecanoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoic acid, 3-hydroxy-, (+-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxydecanoic acid
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Record name Myrmicacin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-3-Hydroxydecanoic acid
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Record name 3-HYDROXYDECANOIC ACID
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Synthesis routes and methods I

Procedure details

At room temperature, a three-necked flask fitted with reflux condenser, internal thermometer, dropping funnel and stirrer was charged, under nitrogen protective gas, with 11.1 g of zinc powder (169 mmol) in 70 ml of ethyl acetate. After 3.2 ml of trimethylchlorosilane (25 mmol) had been added, the mixture was heated at 65° C. for 30 min, then left to cool to 60° C., following which, over the course of 6 min, a mixture of 21 g of methyl bromoacetate (137 mmol) and 16 g of octanal (125 mmol) was added dropwise, the temperature being maintained at 65° C. by external cooling. The mixture was then stirred at 55° C. for 5 min, and after cooling to 0° C., was acidified with 75 ml of 2 N hydrochloric acid to a pH of 1 and stirred for 30 min. Excess zinc was removed by filtration and the organic phase separated. The organic phase was then stirred at 0° C. with 80 ml of 1 N hydrochloric acid, and finally washed with 80 ml of saturated sodium hydrogen carbonate solution. Following phase separation, the solvent was removed by distillation under reduced pressure. For the ester hydrolysis, the crude product was treated with a solution of 15.4 g of potassium hydroxide (232 mmol) in 140 ml of water and stirred for 40 min at 50° C., during which a clear solution formed. The solution was extracted with 2×20 ml of toluene, and the aqueous phase was acidified at 0° C. with 100 ml of 2 N hydrochloric acid to a pH of 1 and extracted with 3×20 ml of ethyl acetate. The organic extracts were dried over sodium sulfate and the solvent was removed by distillation under reduced pressure. 3-Hydroxydecanoic acid was obtained in a yield of 21 g (89% of theory). The compound has a melting point of 58° C. following recrystallization from petroleum ether.
Quantity
3.2 mL
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reactant
Reaction Step One
Quantity
21 g
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reactant
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16 g
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reactant
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75 mL
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reactant
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crude product
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0 (± 1) mol
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15.4 g
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140 mL
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70 mL
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solvent
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11.1 g
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catalyst
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Synthesis routes and methods II

Procedure details

Synthesis of analogs 18, 20, 21 proceeded by a shortened piperidine deblock of Fmoc-OBzl-D-Glu.41The reduction of deblock from 20 to 5 minutes was necessary to prevent the cyclization20 of OBzl-D-Glu to pyroglutamic acid. The orthoganol Boc/Fmoc protection scheme allowed the selective removal of the base labile Fmoc group, while maintaining the base insensitive Boc protection on the L-Ile. The synthesis was continued by coupling of Fmoc-L-Leu42 in the usual manner (DCC/HOBT) which was followed by piperidine-catalyzed Fmoc deprotection (20 minutes) and final acylation with either (-)-D-3-hydroxydecanoic acid (-) (23) (for peptides 18 and 20) or decanoic acid (for analog 21). Coupling of D-3-hydroxydecanoic acid was as the Pfp ester (24), with the 3-hydroxyl group unprotected. The acid was obtained by (-)-cinchonidine resolution21 of synthetic (±)-3-hydroxydecanoic acid [(±) 12]. The (±)-3-hydroxydecanoic acid itself (mp 55°-56° C.; 57° C.) was synthesized by the aldol condensation of lithium tert butyl acetate22 with n-octyl aldehyde, followed by TFA hydrolysis of the resulting (±)-tert butyl acetyl-3-hydroxydecanoic acid.
[Compound]
Name
lithium tert butyl
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
n-octyl aldehyde
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0 (± 1) mol
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0 (± 1) mol
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(±)-tert butyl acetyl-3-hydroxydecanoic acid
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-hydroxydecanoic acid interact with plants to induce an immune response?

A1: 3-Hydroxydecanoic acid acts as a microbe-associated molecular pattern (MAMP) recognized by the plant immune receptor LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) in Arabidopsis thaliana. [, ] While the precise binding mechanism remains to be elucidated, studies indicate that the chain length and hydroxylation pattern of 3-hydroxydecanoic acid are crucial for LORE recognition and subsequent activation of plant defense responses. [] Interestingly, LORE orthologues in some Arabidopsis species like Arabidopsis lyrata have lost the ability to respond to 3-hydroxydecanoic acid due to defects in the receptor's extracellular domain. []

Q2: What role does 3-hydroxydecanoic acid play in bacterial communities?

A2: As a constituent of rhamnolipids, 3-hydroxydecanoic acid contributes to the surface-active properties of these biosurfactants produced by bacteria like Pseudomonas aeruginosa. [, ] Rhamnolipids play crucial roles in various bacterial processes, including biofilm formation, motility, and interaction with the environment. []

Q3: What is the molecular formula and weight of 3-hydroxydecanoic acid?

A3: The molecular formula of 3-hydroxydecanoic acid is C10H20O3, and its molecular weight is 188.26 g/mol.

Q4: What spectroscopic techniques are used to characterize 3-hydroxydecanoic acid?

A4: Common spectroscopic methods used for structural characterization of 3-hydroxydecanoic acid and related compounds include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the structure and stereochemistry of the molecule. [, , , ]
  • Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , , , ]
  • Infrared (IR) spectroscopy: Identifies functional groups present in the molecule, such as hydroxyl and carboxylic acid groups. [, ]

Q5: How does incorporating 3-hydroxydecanoic acid affect the properties of polyhydroxyalkanoate (PHA) biopolymers?

A5: 3-Hydroxydecanoic acid is a common monomer found in medium-chain-length PHAs. Its presence, along with other monomers like 3-hydroxyoctanoic acid, influences the polymer's properties, potentially impacting its flexibility, crystallinity, and degradation rate. [, , ]

Q6: Can 3-hydroxydecanoic acid be used to improve the efficacy of existing antifungal agents?

A6: Research suggests that incorporating 3-hydroxydecanoic acid into polyhydroxyalkanoate films containing antifungal polyenes like nystatin and amphotericin B can enhance their activity against various pathogenic fungi. [] This synergistic effect makes these formulations promising candidates for applications like transdermal patches and implant coatings. []

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